molecular formula C15H14O2 B8592040 (3-Ethyl-2-hydroxyphenyl)(phenyl)methanone CAS No. 56394-91-3

(3-Ethyl-2-hydroxyphenyl)(phenyl)methanone

Cat. No. B8592040
M. Wt: 226.27 g/mol
InChI Key: SOZBYAGVDSUEON-UHFFFAOYSA-N
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Patent
US04141995

Procedure details

This compound (44.67 g) was prepared from benzene (172 g, 2.2 mole) and 2-hydroxy-3-ethyl benzoic acid chloride (63.15 g, 0.34 mole), using the same conditions as in Example 4. The b.p. of the compound was 123°-126° C./0.14 mm, ηD22 1.6081, γ max. (film) 1630 cm-1. The same compound was obtained using the method of Example 2.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
63.15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:7][C:8]1[C:16]([CH2:17][CH3:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>>[OH:7][C:8]1[C:16]([CH2:17][CH3:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:11]

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
63.15 g
Type
reactant
Smiles
OC1=C(C(=O)Cl)C=CC=C1CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 123°-126° C.
CUSTOM
Type
CUSTOM
Details
The same compound was obtained

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=CC=C1CC
Measurements
Type Value Analysis
AMOUNT: MASS 44.67 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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